![molecular formula C26H28FN5O2S B2720331 N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-63-6](/img/no-structure.png)

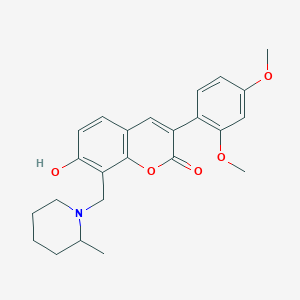

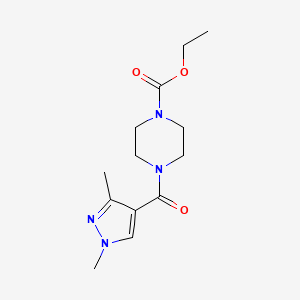

N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar triazole compounds involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl-[1,2,4]-triazolo-[4,3-a]-quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to synthesize novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .

Molecular Structure Analysis

Triazoles are heterocyclic compounds with five members containing three nitrogen and two carbon atoms . There are two tautomeric triazoles, 1, 2, 3-triazole and 1, 2, 4-triazole . The triazole nucleus is present as a central structural component in a number of drug classes .

Chemical Reactions Analysis

Triazoles can be utilized as a linker and exhibit bio-isosteric effects on the holding of peptides, aromatic ring, double bonds, and imidazole ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

科学的研究の応用

Pharmacological Potentials

Triazole compounds, which include the structure of the compound , are known for their versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .

Antifungal Applications

Triazole nucleus is present in a number of antifungal drugs . Some compounds similar to the one have shown weak to good antifungal activities against Rhizoctonia cerealis .

Anticancer Applications

Triazole derivatives have been studied for their DNA intercalation activities as anticancer agents . The unique structure of the compound makes it an ideal candidate for drug discovery and development, especially in the field of oncology.

Antioxidant Applications

Triazole derivatives have also been studied for their antioxidant potential . Antioxidants are important compounds that reduce or eliminate free radicals, thus protecting cells against oxidative injury .

Antibacterial Applications

Triazole nucleus is present in a number of antibacterial drugs . Azoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .

Antiviral Applications

Triazole derivatives have been studied for their antiviral potential . The literature-based design of triazole moiety is present in a number of antiviral drugs .

作用機序

将来の方向性

Triazoles have shown a wide spectrum of biological activities, making them a promising class of compounds for further exploration . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of 4-fluorobenzyl mercaptan with 5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride in the presence of N-cyclohexyl-N,N-dimethylamine to form the desired compound.", "Starting Materials": [ "4-fluorobenzyl mercaptan", "5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride", "N-cyclohexyl-N,N-dimethylamine" ], "Reaction": [ "Step 1: 4-fluorobenzyl mercaptan is reacted with 5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride in the presence of N-cyclohexyl-N,N-dimethylamine in anhydrous dichloromethane at room temperature for 24 hours.", "Step 2: The reaction mixture is then washed with water and the organic layer is separated and dried over anhydrous sodium sulfate.", "Step 3: The solvent is removed under reduced pressure and the crude product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the desired compound." ] } | |

CAS番号 |

1111221-63-6 |

製品名 |

N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

分子式 |

C26H28FN5O2S |

分子量 |

493.6 |

IUPAC名 |

N-cyclohexyl-1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C26H28FN5O2S/c1-2-14-31-24(34)21-13-10-18(23(33)28-20-6-4-3-5-7-20)15-22(21)32-25(31)29-30-26(32)35-16-17-8-11-19(27)12-9-17/h8-13,15,20H,2-7,14,16H2,1H3,(H,28,33) |

SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720254.png)

![3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2720256.png)

![1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2720259.png)

![5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2720260.png)

![3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde](/img/structure/B2720261.png)

![2-methoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2720264.png)

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide](/img/structure/B2720267.png)